4,5-Dichlorothiazole-2-carboxylic acid
Overview
Description
“4,5-Dichlorothiazole-2-carboxylic acid” is a chemical compound with the molecular formula C4HCl2NO2S . It contains a total of 11 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .
Synthesis Analysis
The synthesis of “this compound” involves obtaining it from the starting material thiophene-2-carboxylic acid via esterification, chlorination, and hydrolysis . The chlorination reaction is achieved using N-chlorosuccinimide as the chlorinating agent with high selectivity and yield .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound also contains a carboxylic acid group, which contributes to its reactivity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily include its synthesis from thiophene-2-carboxylic acid via esterification, chlorination, and hydrolysis . N-chlorosuccinimide is used as the chlorinating agent in the chlorination reaction .
Physical and Chemical Properties Analysis
“this compound” is a compound with the molecular weight of 198.03 g/mol. It contains a total of 11 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .
Scientific Research Applications
Synthesis and Chemical Sensing Applications
Benzothiazole-Based AIEgen for pH Sensing : A study highlights the design and synthesis of a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which shows promise in pH sensing due to its reversible acid/base-switched emission transition, suitable for detecting pH fluctuations in biological and water samples (Kai Li et al., 2018).
Heterocyclic Compound Synthesis
Synthesis of 4,5-Dichloroisothiazole Derivatives : Research demonstrates the synthesis of previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, expanding the toolkit for creating novel chemical entities for further study (N. Nechai et al., 2004).
Antimicrobial Activity
Antibacterial and Antifungal Activities of Azetidinones : A study on the synthesis of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid reports these compounds exhibit good to moderate antibacterial activity, providing a basis for the development of new antimicrobial agents (Ameya Chavan & N. Pai, 2007).
Agricultural and Industrial Applications
Green Chemistry Approach to 4-Thiazolidinone-5-Carboxylic Acid : Leveraging deep eutectic solvents, researchers developed an environmentally friendly synthesis method for 4-thiazolidinone-5-carboxylic acid, a compound with broad applications in agriculture, industry, and pharmaceuticals, highlighting the importance of sustainable chemical synthesis (Majid Shaikh et al., 2022).
Corrosion Inhibition
1,3,4-Thiadiazoles as Corrosion Inhibitors : Research into 2,5-disubstituted 1,3,4-thiadiazoles showcases their potential as corrosion inhibitors for mild steel in acidic environments, underlining the practical applications of thiazole derivatives in protecting industrial materials (F. Bentiss et al., 2007).
Mechanism of Action
The mechanism of action of “4,5-Dichlorothiazole-2-carboxylic acid” is not explicitly mentioned in the search results. However, compounds containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Future Directions
The future directions for “4,5-Dichlorothiazole-2-carboxylic acid” are not explicitly mentioned in the search results. However, compounds containing a thiazole ring have been the focus of medicinal chemists for the development of novel therapeutic agents for a variety of pathological conditions .
Properties
IUPAC Name |
4,5-dichloro-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(6)10-3(7-1)4(8)9/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMRCIPPTRQSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490892 | |
Record name | 4,5-Dichloro-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-55-0 | |
Record name | 4,5-Dichloro-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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